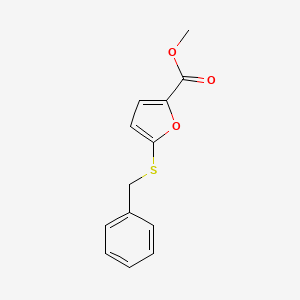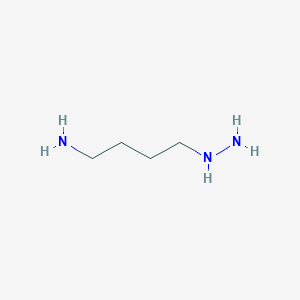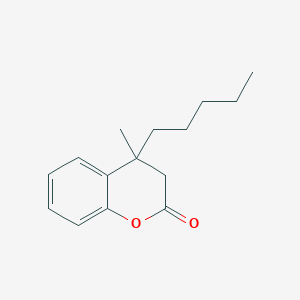
1,1'-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is a synthetic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a butane-1,4-diyl linker and ethoxy groups attached to the triazole rings. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately. The azide precursor can be prepared by reacting an appropriate halide with sodium azide, while the alkyne precursor can be synthesized by deprotonating a terminal alkyne with a strong base.
Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate). The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) may involve scaling up the CuAAC reaction. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The triazole rings can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole rings can undergo cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides, nucleophiles, and bases can be used for substitution reactions. Conditions may include heating and the use of polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed under controlled conditions.
Cycloaddition Reactions: Catalysts such as copper or ruthenium complexes can be used to facilitate cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the triazole rings.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound can be used as a scaffold for designing new drugs.
Materials Science: The unique structure of this compound makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions with enzymes and receptors.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and cellular responses. The specific pathways and targets depend on the biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride
- Benzene, 1,1’-(2-butene-1,4-diyl)bis-
- 1,3-Butadiene, 1,4-diphenyl-, (E,E)-
Uniqueness
1,1’-(Butane-1,4-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is unique due to its specific structure, which includes a butane-1,4-diyl linker and ethoxy groups on the triazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, which can be leveraged in drug design, materials science, and biological studies.
Properties
CAS No. |
90145-41-8 |
|---|---|
Molecular Formula |
C12H20N6O2 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
5-ethoxy-1-[4-(5-ethoxytriazol-1-yl)butyl]triazole |
InChI |
InChI=1S/C12H20N6O2/c1-3-19-11-9-13-15-17(11)7-5-6-8-18-12(20-4-2)10-14-16-18/h9-10H,3-8H2,1-2H3 |
InChI Key |
SGLNYNMWBKFUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=NN1CCCCN2C(=CN=N2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



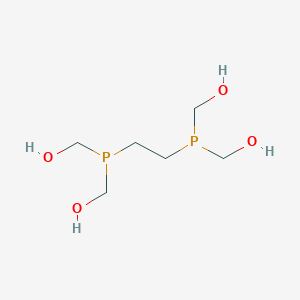

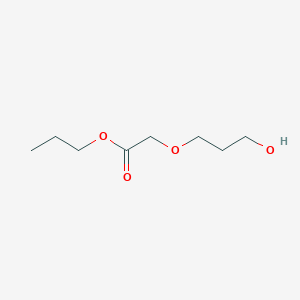
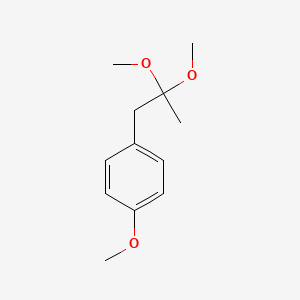
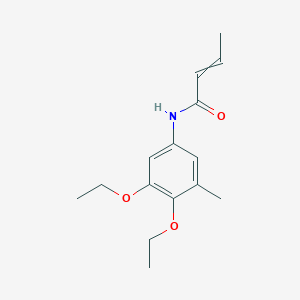
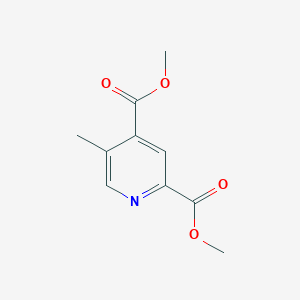
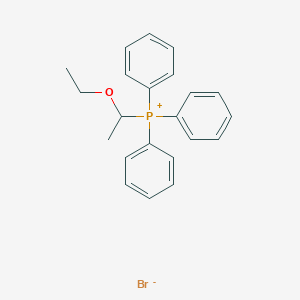
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
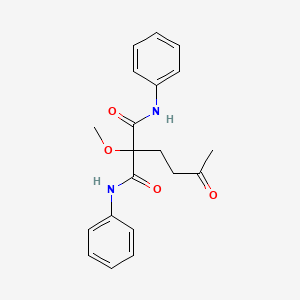
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
